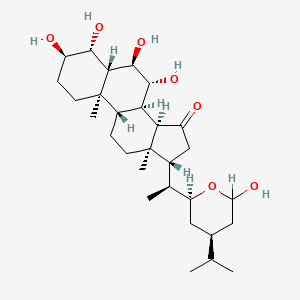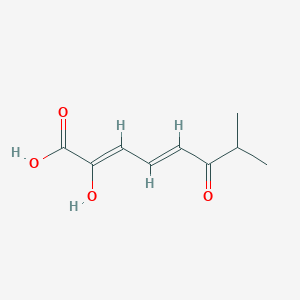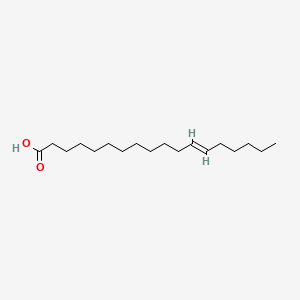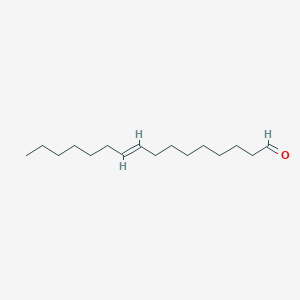
N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-imine is a member of pyridines and a member of piperazines.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
- N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine and its derivatives are studied extensively for their metabolism and pharmacokinetics in the human body. For instance, L-735,524, a compound related to this compound, has been recognized as a potent HIV-1 protease inhibitor. It undergoes various metabolic processes, such as glucuronidation, pyridine N-oxidation, and para-hydroxylation. This compound and its metabolites are mainly excreted through urine, with the parent compound being a significant component in the urine, indicating that urinary excretion is a minor pathway of elimination (Balani et al., 1995).
Imaging and Diagnostic Applications
- Radioligands related to this compound are utilized in positron emission tomography (PET) for studying brain receptors, such as 5-HT1A receptors. For example, WAY-100635, labeled with carbon-11, is a promising radioligand for application with PET to study 5-HT1A receptors in the living human brain. It provides significant insights into receptor-binding parameters and brain radioactivity uptake (Osman et al., 1996).
Neurological Research
- Derivatives of this compound have been investigated for their potential neurological effects. For instance, compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) have been associated with marked parkinsonism in individuals, highlighting the compound's selective damage to cells in the substantia nigra, a critical finding for understanding and potentially treating parkinsonian disorders (Langston et al., 1983).
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(E,E)-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C18H20N4/c1-2-7-17(8-3-1)9-6-12-20-22-15-13-21(14-16-22)18-10-4-5-11-19-18/h1-12H,13-16H2/b9-6+,20-12+ |
Clave InChI |
DYJPBWZMZVMRSW-XCHVBMRISA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=N2)/N=C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)




![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)




![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
